Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 6673-33-2
VCID: VC17181616
InChI: InChI=1S/C15H24N2O4/c1-4-20-15(19)17-12-5-7-14(8-6-12)21-10-13(18)9-16-11(2)3/h5-8,11,13,16,18H,4,9-10H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C15H24N2O4
Molecular Weight: 296.36 g/mol

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate

CAS No.: 6673-33-2

Cat. No.: VC17181616

Molecular Formula: C15H24N2O4

Molecular Weight: 296.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate - 6673-33-2

Specification

CAS No. 6673-33-2
Molecular Formula C15H24N2O4
Molecular Weight 296.36 g/mol
IUPAC Name ethyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Standard InChI InChI=1S/C15H24N2O4/c1-4-20-15(19)17-12-5-7-14(8-6-12)21-10-13(18)9-16-11(2)3/h5-8,11,13,16,18H,4,9-10H2,1-3H3,(H,17,19)
Standard InChI Key AXIFAUVPXCABHW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O

Introduction

Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate is a synthetic compound classified primarily as a carbamate derivative. It is notable for its potential applications in pharmacology, particularly as a beta-adrenergic receptor antagonist. The compound's structural complexity arises from the presence of multiple functional groups, including hydroxyl and amino functionalities, which contribute to its biological activity .

Synthesis and Reaction Conditions

The synthesis of Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate typically involves the reaction of appropriate precursors under controlled conditions. These conditions may include controlled temperatures, inert atmospheres, and the use of solvents that facilitate the reaction without interfering with the desired product. Reaction yields and purification processes, such as recrystallization or chromatography, are crucial for obtaining high-purity compounds.

Biological Activity

As a beta-adrenergic receptor antagonist, Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate works by blocking beta receptors in various tissues. This action leads to physiological effects such as reduced heart rate and decreased blood pressure. The binding affinity to beta receptors can be quantitatively assessed using radiolabeled ligands in competitive binding assays.

Analytical Methods

Relevant analyses for characterizing Ethyl (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamate

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